molecular formula C17H15N3O5S2 B2691143 N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide CAS No. 898436-77-6

N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2691143
CAS No.: 898436-77-6
M. Wt: 405.44
InChI Key: MXGYWDFQVLCHSX-UHFFFAOYSA-N
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Description

N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a synthetic small molecule featuring a benzothiazole core substituted with a nitro group at the 6-position and a tosylpropanamide side chain. The tosyl (p-toluenesulfonyl) moiety contributes to solubility modulation and metabolic stability, critical for drug-like properties. While elemental analysis (C: 56.68%, H: 4.09%, N: 11.71%) aligns with theoretical values (C: 56.39%, H: 3.75%, N: 11.34%) for a structurally related compound, discrepancies suggest synthesis or purification challenges .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c1-11-2-5-13(6-3-11)27(24,25)9-8-16(21)19-17-18-14-7-4-12(20(22)23)10-15(14)26-17/h2-7,10H,8-9H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGYWDFQVLCHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide typically involves multiple steps. One common method includes the condensation of 6-nitrobenzo[d]thiazol-2-amine with an appropriate aldehyde in the presence of a catalyst such as glacial acetic acid . This is followed by further reactions, including reduction, acetylation, and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to increase yield and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at Tosylpropanamide Group

The tosyl (p-toluenesulfonyl) group is highly reactive toward nucleophilic displacement due to its electron-withdrawing nature. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Amide Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH) refluxCleavage to 3-tosylpropanoic acid + free amine
Sulfonamide Displacement Nucleophiles (e.g., amines, thiols) in polar aprotic solventsSubstituted propanamide derivatives

For example, treatment with primary amines (e.g., morpholine) under basic conditions yields secondary amides via sulfonate displacement.

Functionalization of Nitrobenzo[d]thiazole Moiety

The 6-nitro group on the benzothiazole ring undergoes reduction or cycloaddition:

Nitro Group Reduction

Reducing AgentConditionsProduct
H₂/Pd-CEtOH, 25°C, 12 hr6-Aminobenzo[d]thiazole derivative
SnCl₂/HClReflux, acidic mediumSame as above

The reduced amine product serves as a precursor for further functionalization (e.g., diazotization) .

Electrophilic Aromatic Substitution

Despite the electron-withdrawing nitro group, regioselective halogenation at the C4 position occurs under Friedel-Crafts conditions:

ReagentConditionsProduct
Br₂/FeBr₃CHCl₃, 0°C → RT4-Bromo-6-nitrobenzo[d]thiazole
ClSO₃H80°C, 6 hrSulfonated derivative

Amide Bond Reactivity

The tertiary amide participates in:

Acyl Transfer Reactions

  • Reacts with Grignard reagents (e.g., RMgX) to form ketones after hydrolysis.

  • Transamidation with excess amines (e.g., NH₃/MeOH) yields secondary amides .

Metal-Catalyzed Cross-Couplings

Catalyst SystemSubstrateProduct
CuI/1,10-phenanthrolineArylboronic acidsBiaryl-functionalized derivatives
Pd(PPh₃)₄Alkenes (Heck reaction)Alkenyl-substituted analogs

Cycloaddition and Heterocycle Formation

The nitrobenzo[d]thiazole core participates in [3+2] cycloadditions:

Reaction PartnerConditionsProduct
Sodium azide (NaN₃)Cu(I)-catalyzed, 80°CTriazole-fused benzothiazole
EnaminesI₂/DMSO, RTPyrimidine hybrids

Oxidative Transformations

The sulfonamide sulfur undergoes oxidation:

Oxidizing AgentConditionsProduct
mCPBACH₂Cl₂, 0°C → RTSulfone derivative
H₂O₂/AcOHReflux, 4 hrSame as above

Mechanistic Insights

  • Tosylpropanamide Reactivity : The tosyl group enhances electrophilicity at the adjacent carbonyl carbon, facilitating nucleophilic attack.

  • Nitro Group Effects : The electron-withdrawing nitro group directs electrophilic substitution to the C4 position via resonance stabilization of intermediates .

  • Amide Participation : The tertiary amide undergoes partial hydrolysis under acidic conditions but remains stable in basic media unless heated.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules
N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

Biochemical Probes
This compound is utilized as a biochemical probe to study various biological pathways and molecular interactions. Its structure allows it to interact with proteins and enzymes, providing insights into their functions and mechanisms.

Fluorescent Markers
The nitrobenzo[d]thiazole component can act as a fluorescent marker in biological assays. This property is particularly useful for tracking biological processes in live cells or tissues.

Medicine

Drug Development
Research has indicated potential therapeutic applications of this compound, particularly in anticancer and antimicrobial therapies. Its ability to modulate biological activity makes it a candidate for developing new drugs targeting specific diseases.

Diagnostic Tools
Due to its fluorescent properties, this compound is also explored for use in diagnostic assays, enhancing the sensitivity and specificity of detection methods for various diseases.

Material Science

In material science, this compound is investigated for its potential in creating advanced materials with unique thermal and electrical properties.

Chemical Sensors

The compound has been employed in developing chemical sensors capable of detecting various substances. Its interaction with target analytes can lead to measurable changes that facilitate detection.

Case Studies

Application Area Case Study Example Findings
Drug DevelopmentAnticancer ResearchStudies showed that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines.
Biochemical ProbesProtein Interaction StudiesThe compound was used to elucidate the binding mechanisms of enzymes involved in metabolic pathways, revealing critical insights into their function.
Chemical SensorsDetection of Heavy MetalsA sensor based on this compound demonstrated high sensitivity and selectivity for detecting lead ions in environmental samples.

Mechanism of Action

The mechanism of action of N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Molecular docking studies have shown that the compound can bind to these targets, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Impact

The compound’s structural relatives include:

Compound Name Key Substituents Bioactivity Highlights Cytotoxicity (CC50)
Target Compound 6-nitro, 3-tosylpropanamide Not explicitly reported in evidence N/A
Compound 8 () 6-nitro, sulfamoyl-phenyl, thioacetamide Yield: 70%; m.p. data incomplete N/A
Intermediate () 6-thiocyanato, chloroacetamide Anti-HIV, antibacterial, antifungal <10 µM

Key Observations :

  • Nitro vs. Thiocyanato Groups : The 6-nitro substituent in the target compound may enhance electrophilicity compared to the 6-thiocyanato group in ’s intermediate. Thiocyanato derivatives exhibit higher cytotoxicity (CC50 <10 µM), suggesting that nitro substitution might reduce off-target effects .
  • Tosylpropanamide vs. Thioacetamide : The tosylpropanamide chain in the target compound likely improves solubility compared to the thioacetamide in Compound 8 (), where sulfamoyl-phenyl groups may introduce steric hindrance .
Physicochemical Properties
  • Elemental Analysis: The target compound’s purity (C: 56.68% vs. theoretical 56.39%) aligns with trends in benzothiazole derivatives, though minor deviations suggest synthetic optimization is needed .
  • Synthetic Yield : Compound 8 () achieved a 70% yield, indicating feasible scalability for nitrobenzothiazole derivatives, though the target compound’s yield is unspecified .

Biological Activity

N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Benzothiazole Derivatives

Benzothiazole derivatives, including this compound, have garnered attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of these compounds contribute significantly to their pharmacological effects.

Target and Mode of Action

This compound has been identified as a potential inhibitor of viral replication and has shown anti-tubercular activity. The compound is believed to interact with specific biochemical pathways that inhibit the proliferation of pathogens and cancer cells.

  • Viral Inhibition : The compound exhibits antiviral properties by disrupting viral replication processes.
  • Anticancer Activity : Studies have demonstrated that it can induce apoptosis in cancer cell lines and inhibit cell migration, thereby reducing tumor growth.

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of this compound. It has been shown to inhibit the replication of various viruses in vitro, making it a candidate for further development as an antiviral agent.

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzothiazole derivatives. For instance:

  • Cell Line Studies : In vitro studies using human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis at specific concentrations .
  • Mechanisms : Flow cytometry analysis revealed that the compound affects cell cycle progression and promotes apoptosis through the activation of caspase pathways. Additionally, enzyme-linked immunosorbent assays (ELISA) indicated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Comparative Studies

A comparative analysis with other benzothiazole derivatives showed that this compound possesses unique structural features that enhance its biological activity. For instance, compounds with similar scaffolds but different substitutions exhibited varying degrees of efficacy against cancer cell lines .

Data Table: Biological Activity Summary

Biological Activity Effect Cell Lines Tested Methodology
AntiviralInhibition of viral replicationVarious viral strainsIn vitro assays
AnticancerInhibition of proliferation; Induction of apoptosisA431, A549MTT assay, Flow cytometry, ELISA
Anti-inflammatoryReduction in IL-6 and TNF-α levelsRAW264.7 macrophagesELISA

Case Studies

  • Anti-Tumor Efficacy : A study investigating a series of benzothiazole compounds found that this compound significantly inhibited the growth of A431 and A549 cells at concentrations as low as 1 µM. The study concluded that modifications to the benzothiazole core could enhance anticancer activity further .
  • Inflammation Modulation : Another study assessed the impact of this compound on inflammatory markers in macrophages. Results indicated a substantial decrease in IL-6 and TNF-α levels post-treatment, suggesting potential applications in inflammatory diseases .

Q & A

Q. What are the effective synthetic routes for N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between 6-nitrobenzo[d]thiazol-2-amine and acylating agents. A validated approach includes:

  • Step 1: React 6-nitrobenzo[d]thiazol-2-amine with tosylpropanoyl chloride in pyridine under reflux (24–48 hours) to form the amide bond .
  • Step 2: Purify via recrystallization (e.g., using acetonitrile or methanol) to isolate the product. Yield optimization (54–70%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and using anhydrous conditions to suppress hydrolysis .
  • Key Data: Analogous compounds (e.g., N-(6-arylbenzo[d]thiazol-2-yl)acetamides) show higher yields (81%) when electron-withdrawing groups are present on the aryl ring, suggesting nitro groups enhance reactivity .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: The nitro group (δ ~8.5 ppm for aromatic protons) and tosyl group (δ ~7.7–7.3 ppm for sulfonyl-attached aryl protons) are diagnostic. Splitting patterns (e.g., doublets for J = 8.3 Hz) confirm substituent positions .
  • Mass Spectrometry (MS): ESI-MS or EIMS identifies molecular ions (e.g., [M-H]⁻ at m/z 360.33 for analogous compounds) and fragmentation patterns .
  • Elemental Analysis: Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can structural contradictions in biological activity data for this compound derivatives be resolved?

Methodological Answer:

  • SAR Analysis: Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) enhance anticancer activity by increasing electrophilicity, while bulky groups (e.g., morpholino) may improve anti-inflammatory properties by modulating target binding .
  • Dose-Response Studies: Use IC₅₀ assays to differentiate intrinsic activity from cytotoxicity. For instance, nitro-containing derivatives may show dual activity (e.g., antimicrobial and antiproliferative) at varying concentrations .
  • Data Normalization: Account for assay variability (e.g., MTT vs. resazurin assays) by cross-validating with standardized controls .

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). The nitro group’s electron-deficient nature may favor hydrogen bonding with catalytic residues .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The nitro group lowers LUMO energy, enhancing electrophilic attack potential .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. How does the nitro group influence the electronic and steric properties of the benzothiazole core?

Methodological Answer:

  • Electronic Effects: The -NO₂ group is strongly electron-withdrawing, reducing electron density on the thiazole ring (evidenced by upfield shifts in 13C NMR for adjacent carbons) . This increases acidity of the amide NH, facilitating deprotonation in anion-binding studies .
  • Steric Effects: X-ray crystallography shows planar geometry (r.m.s. deviation 0.052 Å), with minimal steric hindrance, allowing π-π stacking in supramolecular assemblies .

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Methodological Answer:

  • Crystallization: Slow evaporation from acetonitrile/methanol (1:1) produces diffraction-quality crystals. The tosyl group’s flexibility may disorder the lattice; counterions (e.g., tetrabutylammonium) improve packing .
  • Refinement Challenges: Use SHELXL for anisotropic refinement. Weak C–H···O hydrogen bonds (2.3–2.5 Å) stabilize the structure but require high-resolution data (≤0.8 Å) for accurate modeling .

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